molecular formula C15H10FNO3S2 B12591058 6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione CAS No. 650635-77-1

6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione

Cat. No.: B12591058
CAS No.: 650635-77-1
M. Wt: 335.4 g/mol
InChI Key: DHKJUTXYTWQMPL-UHFFFAOYSA-N
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Description

6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione is a complex organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a sulfanyl group attached to a benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction using 3-fluorobenzenethiol.

    Final Oxidation Step: The final step involves the oxidation of the intermediate compound to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

650635-77-1

Molecular Formula

C15H10FNO3S2

Molecular Weight

335.4 g/mol

IUPAC Name

6-(3-fluorophenyl)sulfanyl-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione

InChI

InChI=1S/C15H10FNO3S2/c1-7-17-10-11(18)13(20-2)15(12(19)14(10)21-7)22-9-5-3-4-8(16)6-9/h3-6H,1-2H3

InChI Key

DHKJUTXYTWQMPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=O)C(=C(C2=O)OC)SC3=CC=CC(=C3)F

Origin of Product

United States

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